

Thermochemical Profile & Characterization Guide: 3-(4-Fluorophenoxy)propan-1-ol

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Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)propan-1-ol

CAS No.: 104413-57-2

Cat. No.: B1339691

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Executive Summary & Chemical Identity[1]

3-(4-Fluorophenoxy)propan-1-ol (CAS: 104413-57-2) is a functionalized aryl ether alcohol often utilized as a versatile intermediate in the synthesis of pharmaceutical agents, particularly serotonin reuptake inhibitors and atypical antipsychotics.

Despite its synthetic utility, experimental thermochemical data (enthalpy of formation, vapor pressure, heat capacity) for this specific derivative is sparse in public repositories. This guide provides a predictive thermochemical profile based on group contribution methods and outlines rigorous experimental protocols to empirically determine these critical values for process safety and scale-up.

Chemical Identification Table

Property	Data
IUPAC Name	3-(4-Fluorophenoxy)propan-1-ol
CAS Number	104413-57-2
Molecular Formula	C
	H
	FO
Molecular Weight	170.18 g/mol
SMILES	<chem>FC1=CC=C(OCCCO)C=C1</chem>
Physical State (STP)	Viscous Liquid (Predicted) / Low-melting Solid
Boiling Point	265.9 ± 15.0 °C (Predicted @ 760 mmHg)
Density	~1.15 g/cm ³ (Predicted)

Thermochemical Profile (Predicted & Comparative)

In the absence of direct calorimetric data, we utilize the Joback-Reid Group Contribution Method to estimate the thermodynamic baseline. These values serve as the initial parameters for process simulation (e.g., Aspen Plus, ChemCAD) before experimental validation.

Group Contribution Analysis

The molecule is decomposed into the following contributions:

- Aromatic Ring: 4x (C
-H), 1x (C
-F), 1x (C
-O)
- Aliphatic Chain: 3x (-CH

-)[1][2]

- Functional Groups: 1x (-OH, primary alcohol), 1x (-O-, ether linkage)

Estimated Thermodynamic Parameters

Thermodynamic Property	Estimated Value	Method / Basis
Enthalpy of Formation ()	-480 ± 20 kJ/mol	Joback Method (Additivity)
Enthalpy of Vaporization ()	65.5 kJ/mol	Trouton's Rule Modified (Vetere)
Heat Capacity ()	285 J/(mol·K)	Rowlinson-Bondi Estimation
Flash Point	> 113 °C	Closed Cup Estimation (based on BP)
Vapor Pressure (25°C)	< 0.01 mmHg	Estimated from BP ~266°C

“

Critical Insight: The presence of the fluorine atom on the para-position increases the polarity and density relative to the non-fluorinated parent (3-phenoxypropan-1-ol), likely elevating the boiling point by 5–10°C and increasing the enthalpy of vaporization due to enhanced dipole-dipole interactions.

Experimental Methodologies for Data Acquisition

To transition from estimated to "field-proven" data, the following self-validating experimental workflows are required. These protocols ensure high data integrity suitable for regulatory submission (e.g., REACH).

Enthalpy of Formation () via Combustion Calorimetry

Objective: Determine the standard enthalpy of formation to assess thermodynamic stability.

- Instrument: Isooperibol Oxygen Bomb Calorimeter.
- Reaction:
- Protocol:
 - Sample Prep: Encapsulate ~0.5 g of pure substance in a polyethylene ampoule (to prevent pre-combustion evaporation).
 - Combustion: Burn in 3.0 MPa excess oxygen.
 - Correction: The formation of HF requires a rotating bomb calorimeter setup to ensure equilibrium of the HF with the bomb solution (usually water or weak base) to form a defined final state.
 - Washburn Corrections: Apply corrections for standard states, nitric acid formation (from residual

), and HF solvation energy.

Vapor Pressure via Transpiration Method

Objective: Measure low vapor pressures (0.1 Pa to 1000 Pa) where static methods fail.

- Principle: A carrier gas () is saturated with the sample vapor at a controlled temperature () and the mass transported is measured.
- Equation:
- Protocol:

- Coat glass beads with **3-(4-Fluorophenoxy)propan-1-ol** and pack into a thermostated U-tube.
- Flow dry nitrogen gas at a precisely controlled rate (e.g., 20 mL/min).
- Collect the transported vapor in a cold trap (liquid or dry ice/acetone).
- Quantify the collected mass via GC-FID or gravimetry.
- Repeat at 5 temperatures (e.g., 40°C to 80°C) to construct a Clausius-Clapeyron plot (vs).

Phase Transition & Purity via DSC

Objective: Determine Melting Point (

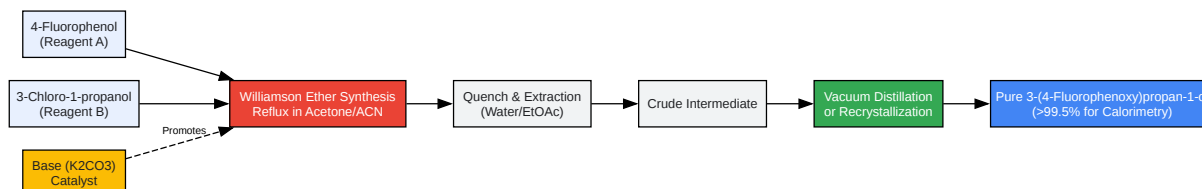
) and Enthalpy of Fusion (

).

- Instrument: Heat Flux Differential Scanning Calorimeter (DSC).
- Protocol:
 - Cool sample to -50°C to ensure complete solidification (if liquid at RT).
 - Heat at 5°C/min under purge.
 - Integrate the endothermic melting peak to find .
 - Purity Check: Use the Van't Hoff equation on the melting endotherm leading edge. A sharp peak indicates high purity; broadening indicates impurities.

Synthesis & Purification Logic (Graphviz)

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted phenol) that could skew thermochemical measurements.



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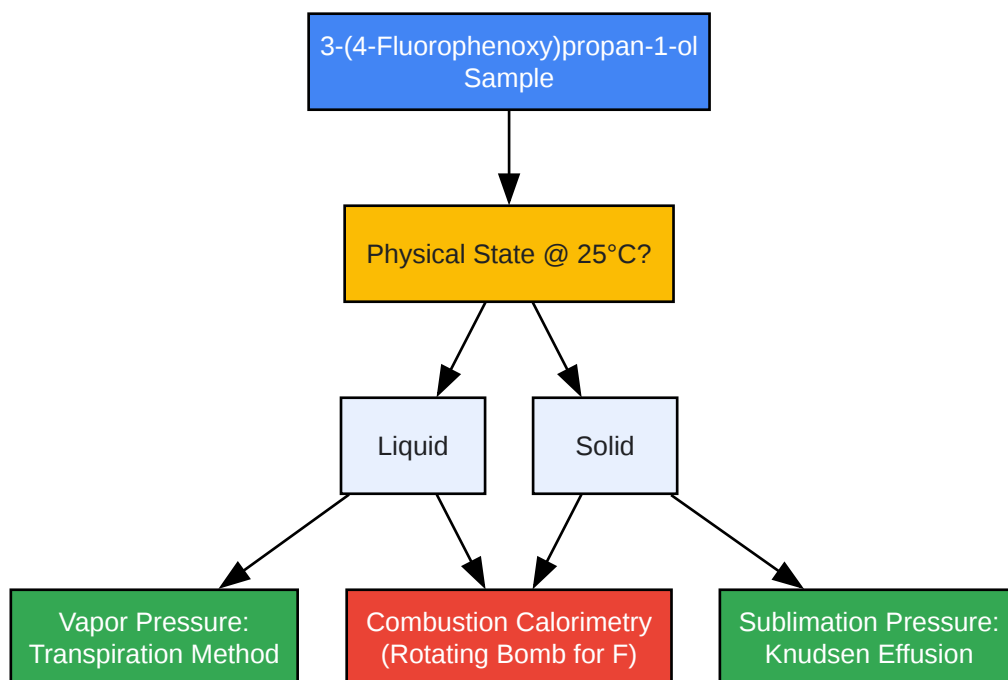
Figure 1: Synthesis and purification pathway required to isolate high-purity sample for thermochemical analysis.

Applications in Process Safety

Accurate thermochemical data is the backbone of process safety. For **3-(4-Fluorophenoxy)propan-1-ol**:

- **Cooling Failure Scenarios:** The high boiling point (~266°C) implies that in a reaction vessel, this solvent/intermediate will not boil off to remove heat in the event of a runaway exotherm at standard operating temperatures (e.g., 100°C). Active cooling capacity calculations must rely on the liquid heat capacity ().
- **Thermal Stability:** Aryl ethers are generally stable, but the primary alcohol group is susceptible to oxidation. DSC screening should look for exothermic decomposition onsets > 300°C.

Thermochemical Characterization Decision Tree



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Figure 2: Decision logic for selecting the correct thermochemical experimental method based on physical state.

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Sources

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